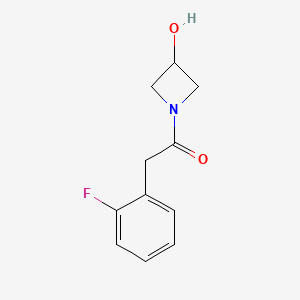

![molecular formula C25H16N6OS B6498015 N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}quinoline-2-carboxamide CAS No. 891125-32-9](/img/structure/B6498015.png)

N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}quinoline-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}quinoline-2-carboxamide” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . It also contains a 1,2,4-triazole ring, which is a class of heterocyclic compounds that consist of a five-member ring with three nitrogen atoms and two carbon atoms .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with various bifunctional compounds under different experimental settings . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple rings including a quinoline ring, a 1,2,4-triazole ring, and a pyridazine ring. The exact structure would require more specific information or computational modeling .科学的研究の応用

Anti-Inflammatory Activity: Thiophene-based compounds exhibit anti-inflammatory properties, making them potential candidates for managing inflammatory conditions . Researchers have explored their effects on inflammation pathways, cytokines, and immune responses.

Anti-Cancer Potential: The compound’s structure suggests it might interfere with cancer cell growth. Investigating its impact on specific cancer types, cell lines, and signaling pathways could reveal promising anti-cancer properties.

Anti-Anxiety and Anti-Psychotic Effects: Thiophene derivatives have been studied for their anxiolytic and anti-psychotic activities. Understanding their mechanisms of action and potential receptor interactions is essential for drug development.

Kinase Inhibition: Kinases play a vital role in cellular signaling. Investigating whether this compound inhibits specific kinases could lead to novel drug targets.

Material Science

Thiophene derivatives contribute significantly to material science:

Organic Semiconductors: Thiophene-mediated molecules are used in organic semiconductors, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Their electronic properties make them valuable for optoelectronic applications.

Corrosion Inhibition

Thiophene derivatives act as corrosion inhibitors . Researchers study their effectiveness in protecting metals from corrosion, which has practical implications in various industries.

Antimicrobial Properties

Thiophene derivatives have demonstrated antimicrobial activity . Exploring their effects against bacteria, fungi, and viruses is essential for drug discovery.

Antitubercular Agents

Considering the urgent need for effective antitubercular drugs, evaluating this compound’s potential against Mycobacterium tuberculosis is crucial.

作用機序

Target of Action

The compound N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}quinoline-2-carboxamide is a complex molecule that likely interacts with multiple targets. These activities include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

Based on the pharmacological activities of structurally similar compounds, it can be inferred that it may interact with its targets to modulate their function . This could result in changes to cellular processes, leading to the observed pharmacological effects.

Biochemical Pathways

Given the wide range of pharmacological activities exhibited by similar compounds, it is likely that multiple pathways are affected . These could include pathways involved in cell growth and proliferation, inflammation, oxidative stress, viral replication, and various enzymatic processes.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the range of pharmacological activities exhibited by similar compounds, these effects could include inhibition of cell growth and proliferation, reduction of inflammation and oxidative stress, inhibition of viral replication, and modulation of enzymatic activity .

特性

IUPAC Name |

N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16N6OS/c32-25(21-11-10-16-5-1-2-8-19(16)27-21)26-18-7-3-6-17(15-18)20-12-13-23-28-29-24(31(23)30-20)22-9-4-14-33-22/h1-15H,(H,26,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKFWILHVUBHQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=CC(=C3)C4=NN5C(=NN=C5C6=CC=CS6)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}quinoline-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6497940.png)

![[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate](/img/structure/B6497964.png)

![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate](/img/structure/B6497976.png)

![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate](/img/structure/B6497984.png)

![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate](/img/structure/B6497989.png)

![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate](/img/structure/B6497995.png)

![4-{3-[(piperidin-3-yl)methyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B6498002.png)

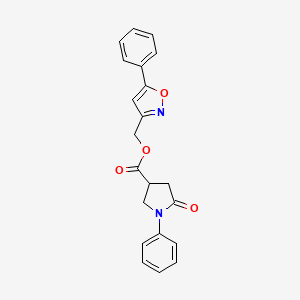

![2,4-difluoro-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide](/img/structure/B6498008.png)

![2-(thiophen-2-yl)-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide](/img/structure/B6498010.png)

![2-(4-methoxyphenyl)-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide](/img/structure/B6498023.png)

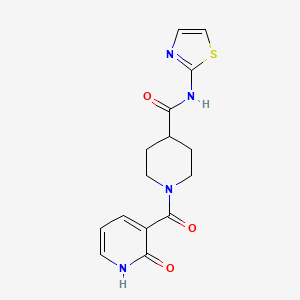

![N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}quinoline-2-carboxamide](/img/structure/B6498027.png)